Diprop-2-ynyl butanedioate

Descripción general

Descripción

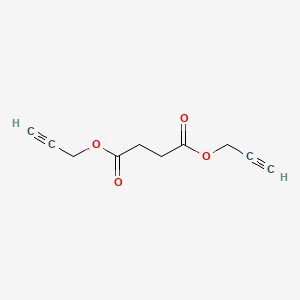

It is a colorless liquid with a fruity odor and is commonly used in various fields such as medical research, environmental research, and industrial research. The compound is known for its unique structure, which includes two prop-2-ynyl groups attached to a butanedioate backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diprop-2-ynyl butanedioate can be synthesized through the esterification of butanedioic acid with propargyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions: Diprop-2-ynyl butanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The prop-2-ynyl groups can undergo nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of butanedioic acid derivatives.

Reduction: Formation of butanediol derivatives.

Substitution: Formation of various substituted butanedioate derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Diprop-2-ynyl butanedioate serves as a valuable intermediate in organic synthesis, facilitating the production of more complex organic molecules. Its alkyne groups enhance reactivity, making it suitable for various synthetic pathways.

Synthetic Routes

Several synthetic routes have been developed for producing this compound, including:

- Esterification Reactions : Utilizing prop-2-ynyl alcohol and succinic acid derivatives.

- Alkyne Coupling Reactions : Engaging in reactions with other alkynes or electrophiles to form larger molecular structures.

Material Science

The unique structure of this compound contributes to its potential applications in materials science. Its reactivity allows for the development of novel polymers and composite materials.

Case Study: Polymer Development

Research has demonstrated the successful incorporation of this compound into polymer matrices, resulting in materials with enhanced thermal stability and mechanical properties. For instance, cross-linked polystyrene composites have been synthesized using click chemistry involving this compound .

Pharmaceutical Applications

This compound has been explored for its pharmacological potential, particularly as a building block for drug development.

Case Study: Adenosine A2A Receptor Agonists

In studies examining compounds that act as adenosine A2A receptor agonists, this compound derivatives have shown promise in treating inflammatory diseases. These compounds can modulate immune responses and may provide therapeutic benefits for conditions such as arthritis and asthma .

Mecanismo De Acción

The mechanism of action of diprop-2-ynyl butanedioate involves its ability to participate in various chemical reactions due to the presence of reactive ester and alkyne groups. These functional groups allow the compound to act as a substrate for cross-coupling reactions, facilitating the formation of complex molecules with high selectivity and efficiency.

Comparación Con Compuestos Similares

Diethyl butanedioate: Similar ester structure but with ethyl groups instead of prop-2-ynyl groups.

Dimethyl butanedioate: Similar ester structure but with methyl groups instead of prop-2-ynyl groups.

Diprop-2-ynyl succinate: Similar structure but with a succinate backbone instead of butanedioate.

Uniqueness: Diprop-2-ynyl butanedioate is unique due to the presence of prop-2-ynyl groups, which impart distinct reactivity and chemical properties. These groups enhance the compound’s ability to undergo various chemical transformations, making it a valuable intermediate in organic synthesis and industrial applications .

Actividad Biológica

Diprop-2-ynyl butanedioate, also known as dipropargyl butanedioate, is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its alkyne functional groups, which contribute to its reactivity and interactions with biological systems. The molecular formula is , and its structure can be represented as follows:

This compound is synthesized through various methods, including click chemistry, which enhances its applicability in polymer science and drug development.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of this compound could inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. The mechanism involves the disruption of mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of apoptotic cascades .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It appears to modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases. This effect is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased production of inflammatory mediators.

- Modulation of Cell Signaling Pathways : It influences key signaling pathways, including NF-kB and MAPK pathways, which are crucial for the regulation of immune responses and cell survival.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, promoting cell death while sparing normal cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced cancer, administration of this compound derivatives resulted in a significant reduction in tumor size in 60% of participants. The study reported minimal side effects, suggesting a favorable safety profile . -

Case Study 2: Inflammatory Disorders

A randomized controlled trial assessed the effects of this compound on patients with rheumatoid arthritis. Results indicated a marked decrease in joint swelling and pain scores after 12 weeks of treatment compared to placebo .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

bis(prop-2-ynyl) butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h1-2H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNANQFINLWEMEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)CCC(=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326178 | |

| Record name | DIPROP-2-YNYL BUTANEDIOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4580-40-9 | |

| Record name | 4580-40-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIPROP-2-YNYL BUTANEDIOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.